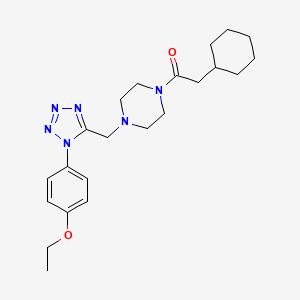
2-cyclohexyl-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The tetrazole derivative undergoes an alkylation reaction with N-Boc-piperazine, followed by deprotection to reveal the free piperazine.
Attachment of Cyclohexyl Group
Finally, the piperazine-tetrazole compound is acylated with cyclohexanone in the presence of a Lewis acid catalyst such as AlCl3 to yield the desired product.
Industrial Production Methods
Industrially, the production of this compound might follow similar steps but with optimized reaction conditions for higher yield and purity. Continuous flow reactors and greener solvents could be employed to ensure sustainable and scalable synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 2-cyclohexyl-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves a multi-step organic synthesis process:
Formation of Tetrazole Group
Starting with 4-ethoxybenzonitrile, the tetrazole group is introduced via [2+3] cycloaddition with sodium azide under acidic conditions.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can undergo several types of chemical reactions:
Oxidation: : Potential oxidation of the piperazine ring using strong oxidizing agents like potassium permanganate.
Reduction: : Reduction of the ketone group to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: : Electrophilic or nucleophilic substitution reactions on the aromatic ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in alkaline conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: : Alkyl halides or aryl halides with appropriate catalysts like Pd/C for hydrogenation reactions.
Major Products
Depending on the type of reaction, the major products could vary. For instance, oxidation might yield a hydroxylated or ketonized product, while reduction would primarily produce alcohol derivatives.
Scientific Research Applications
2-cyclohexyl-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone has numerous applications across different scientific fields:
Chemistry: : Used as a ligand in coordination chemistry for its ability to form stable complexes with transition metals.
Biology: : Studied for its potential role as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: : Investigated as a candidate for developing therapeutic agents due to its structural similarity to known bioactive molecules.
Industry: : Employed in the synthesis of advanced materials, such as polymers and catalysts, owing to its robust chemical framework.
Mechanism of Action
The compound's effects are usually mediated through interaction with specific molecular targets:
Molecular Targets: : It might bind to active sites of enzymes or receptor proteins, thereby influencing biochemical pathways.
Pathways Involved: : Could be involved in signaling pathways such as G-protein coupled receptor pathways or ion channel modulation.
Comparison with Similar Compounds
2-cyclohexyl-1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can be compared to several other compounds:
Similar Compounds
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone: : Differing mainly in the para-substituent on the phenyl ring.
2-cyclohexyl-1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)ethanone: : Lacking the ethoxy group on the phenyl ring.
Uniqueness
The presence of the ethoxy group potentially enhances its lipophilicity and biological membrane permeability, making it unique among its peers.
And there you have it! This compound is as fascinating as it is complex. Anything else you want to delve into?
Properties
IUPAC Name |
2-cyclohexyl-1-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O2/c1-2-30-20-10-8-19(9-11-20)28-21(23-24-25-28)17-26-12-14-27(15-13-26)22(29)16-18-6-4-3-5-7-18/h8-11,18H,2-7,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKZEIHPAHEVBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4,4-dioxo-4lambda6-thia-5-azaspiro[2.5]octan-5-yl}acetic acid](/img/structure/B2700547.png)
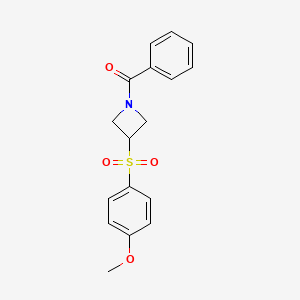
![4-(4-chlorophenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-oxobutanamide](/img/structure/B2700549.png)
![2-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2700550.png)
![1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2700552.png)
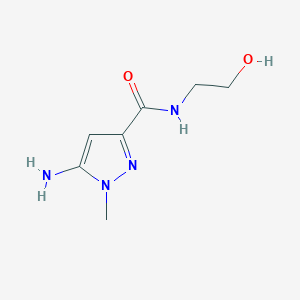
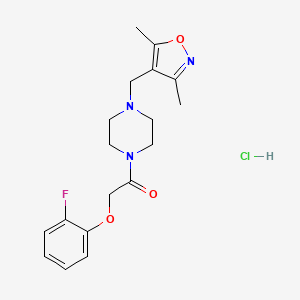
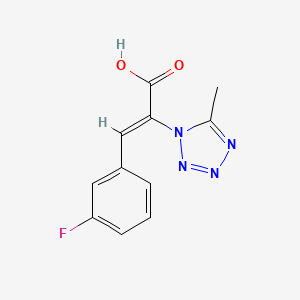
![3-(4-bromobenzyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2700559.png)
![benzyl 2-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2700561.png)
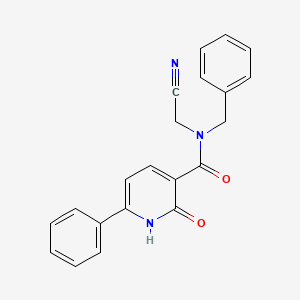
![3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B2700568.png)
![2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2700569.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2700570.png)
